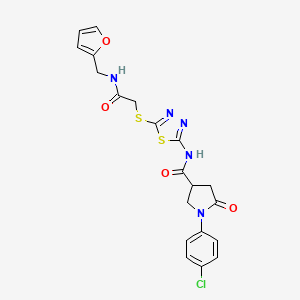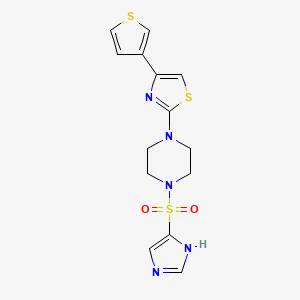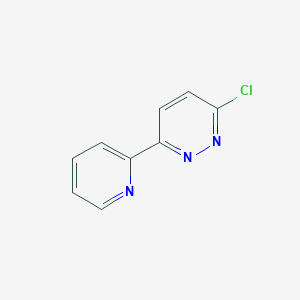
2-cyclohexyl-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
WAY-353603 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to epoxide hydrolase activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
WAY-353603 exerts its effects by inhibiting the activity of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxides to diols, a crucial step in the metabolism of various bioactive lipids. By inhibiting this enzyme, WAY-353603 can modulate the levels of epoxides and diols, thereby influencing various physiological processes. The molecular targets and pathways involved include the regulation of inflammatory responses and the modulation of blood pressure .
生化学分析
Biochemical Properties
The primary biochemical role of 2-Cyclohexyl-N-(4-methoxyphenyl)acetamide is to inhibit the activity of sEH . This inhibition prevents the conversion of EETs to their less bioactive forms, thereby maintaining higher levels of EETs in the body . EETs are known to exhibit anti-inflammatory, analgesic, and cardio-protective properties . Therefore, the interaction of this compound with sEH can have significant impacts on various biochemical reactions and pathways.
Cellular Effects
The inhibition of sEH by this compound has been shown to have various effects on cellular processes. For instance, it has been reported to enhance synaptic neurotransmission and plasticity in the mouse prefrontal cortex . It also reduces inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its binding to sEH, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of EETs to dihydroxyeicosatrienoic acids, leading to an increase in the levels of EETs . The increased EET levels can then exert various effects at the molecular level, including binding interactions with other biomolecules, changes in gene expression, and impacts on enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on sEH inhibition and the resulting increase in EET levels can have long-term impacts on cellular function
Dosage Effects in Animal Models
It has been shown to reduce diarrhea score, mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner in a model of methotrexate-induced intestinal mucositis
Metabolic Pathways
This compound is involved in the metabolic pathway of EETs, acting as an inhibitor of sEH, the enzyme responsible for the conversion of EETs to dihydroxyeicosatrienoic acids . This can affect metabolic flux and metabolite levels, particularly in relation to the levels of EETs and dihydroxyeicosatrienoic acids .
Subcellular Localization
It is known that sEH, the enzyme that this compound inhibits, is localized to both the cytosol and peroxisomes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-353603 typically involves the reaction of 2-cyclohexylacetic acid with 4-methoxyaniline under specific conditions to form the desired acetamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of WAY-353603 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
WAY-353603 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert WAY-353603 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or diols, while reduction can produce alcohols or amines .
類似化合物との比較
WAY-353603 is unique in its specific inhibition of soluble epoxide hydrolase. Similar compounds include:
1-cyclohexyl-3-(4-methoxyphenyl)urea: Another inhibitor of soluble epoxide hydrolase with a different chemical structure.
2-cyclohexyl-N-(4-hydroxyphenyl)acetamide: A structurally similar compound with a hydroxyl group instead of a methoxy group.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of WAY-353603 .
特性
IUPAC Name |
2-cyclohexyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJMQSXUCFKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2887704.png)


![2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2887708.png)
![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)

![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)


![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)
![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)